molecular formula C15H9F3N4O3 B2729908 (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one CAS No. 325480-13-5

(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one

Cat. No.: B2729908
CAS No.: 325480-13-5
M. Wt: 350.257
InChI Key: JADXQMDKKMLHSI-UHFFFAOYSA-N
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Description

(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one is a synthetic compound based on the 3-hydrazonoindolin-2-one scaffold, a structure recognized in medicinal chemistry for its potential in antiviral research. This compound is of significant interest for investigating new therapeutic strategies against Human Immunodeficiency Virus Type 1 (HIV-1). Compounds sharing this core structure have been identified as promising inhibitors of key viral enzymes . Specifically, research indicates that hydrazonoindolin-2-one derivatives can act as dual allosteric inhibitors, simultaneously targeting both the polymerase and RNase H functions of HIV-1 Reverse Transcriptase (RT) . This dual mechanism is a highly coveted approach in antiretroviral drug discovery, as it may present a higher genetic barrier to the development of viral resistance. Furthermore, select analogs within this chemical family have demonstrated an additional mechanism of action by blocking HIV-1 Integrase (IN), a critical enzyme for viral replication . The structural similarity between the RNase H and Integrase catalytic sites, both belonging to the polynucleotidyl transferase superfamily, provides a rationale for this observed multi-target activity . The presence of specific substituents, such as nitro and trifluoromethyl groups, is known to modulate the potency and pharmacological profile of these inhibitors . Consequently, this compound represents a valuable chemical tool for researchers exploring novel multitarget antiviral agents and elucidating the structure-activity relationships of indolin-2-one-based inhibitors against HIV-1.

Properties

IUPAC Name

3-[[2-nitro-4-(trifluoromethyl)phenyl]diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O3/c16-15(17,18)8-5-6-11(12(7-8)22(24)25)20-21-13-9-3-1-2-4-10(9)19-14(13)23/h1-7,19,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPADCIHVFHIGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one is a complex organic compound notable for its unique structural features, including a hydrazone functional group and an indolin-2-one framework. The presence of a nitro group and a trifluoromethyl group on the phenyl ring enhances its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C15H9F3N4O3
  • Molecular Weight : 350.257 g/mol
  • Structure : The compound features a hydrazone linkage, which is known to enhance reactivity and facilitate coordination with metal ions.

Biological Activities

Research indicates that this compound exhibits significant biological activities across various domains:

  • Anticancer Activity
    • Studies have shown that derivatives of indolin-2-one possess potent anticancer properties. A related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity, showing effectiveness against various bacterial strains. For example, similar hydrazone compounds have exhibited significant antibacterial effects, suggesting that this compound may also share this property.
  • Antiviral Activity
    • Preliminary studies suggest potential antiviral activity against viruses such as H1N1 and HSV-1. Molecular docking studies have indicated favorable binding affinities to viral proteins, which could inhibit viral replication .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Effects :
    A study investigated the compound's effects on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 22.54 µM, demonstrating its potential as an anticancer agent .
  • Molecular Docking Analysis :
    Molecular docking studies revealed that the compound binds effectively to the active sites of certain enzymes involved in cancer progression. This suggests mechanisms through which it may exert its anticancer effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(Z)-3-(2-(4-Nitrophenyl)hydrazono)indolin-2-oneSimilar hydrazone linkage; different substituentsAntimicrobial
Isatin DerivativesContains isatin core; varying substituentsAntitumor, Antiviral
Trifluoromethylated HydrazonesTrifluoromethyl group present; diverse functionalitiesVaries widely based on structure

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H9F3N4O3 and a molecular weight of 350.257 g/mol. The structure includes:

  • Hydrazone linkage : Enhances reactivity and coordination with metal ions.
  • Trifluoromethyl group : Influences electronic properties and biological activity.
  • Nitro group : Contributes to the compound's potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one exhibits significant antimicrobial activities. The presence of the nitro and trifluoromethyl groups enhances its effectiveness against various bacterial strains. Studies have shown that derivatives of similar hydrazone compounds often display potent antimicrobial effects, making this compound a candidate for further exploration in developing new antibiotics.

Antitumor Activity

The compound has demonstrated promising antitumor properties in preliminary studies. Its ability to inhibit cancer cell proliferation is likely due to its structural features, which allow it to interact with biological targets involved in cell growth and survival. Similar compounds with indolinone structures have been reported to possess anticancer activities, suggesting that this compound could be further investigated for its potential as an anticancer agent.

Coordination Chemistry

The hydrazone functional group allows this compound to form stable coordination complexes with various metal ions. This property is significant for applications in catalysis and materials science, where metal complexes can exhibit unique electronic and optical properties.

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Formation of the hydrazone : Reacting an appropriate indolinone derivative with a hydrazine derivative containing the nitro and trifluoromethyl groups.
  • Purification : Using techniques such as recrystallization or chromatography to obtain pure product.
  • Characterization : Employing spectroscopic methods (NMR, IR, MS) to confirm the structure.

Case Study: Synthesis and Characterization

A recent study synthesized this compound using a two-step process involving the reaction of 2-nitro-4-trifluoromethylbenzaldehyde with an indolinone derivative in the presence of an acid catalyst. The final product was characterized by NMR spectroscopy, confirming the expected chemical shifts corresponding to the hydrazone linkage and functional groups.

Applications in Drug Development

Given its biological activities, this compound is being explored for:

  • Antimicrobial agents : Targeting resistant bacterial strains.
  • Anticancer therapies : Developing new drugs for various cancer types.
  • Metal-based therapeutics : Utilizing its coordination chemistry for targeted drug delivery systems.

Comparison with Similar Compounds

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the target compound and analogs (e.g., 2Z, 3Z) enhances DNA-binding affinity via intercalation or groove binding, critical for anticancer activity .
  • Lipophilicity: The trifluoromethyl (-CF₃) group in the target compound likely improves bioavailability compared to analogs with hydrophilic moieties (e.g., IST-04 ).
  • Steric Effects: Bulky substituents (e.g., coumarin in IST-01) reduce synthetic yields but enhance target engagement in hydrophobic pockets .
Key Observations:
  • Anticancer Activity: Lipophilic derivatives (e.g., IST-01, benzylidene analogs) exhibit superior cytotoxicity due to enhanced cellular uptake .
  • Antiviral Potential: The 5-chloro-2,4-dinitrophenyl analog showed affinity for SARS-CoV-2 3CLpro, suggesting the target compound’s -CF₃ group may similarly target viral enzymes .
  • Enzyme Inhibition: Thiazole-containing derivatives (e.g., 6k) demonstrate substituent-dependent α-glucosidase inhibition, highlighting the role of electronic effects .

Stereochemical and Physicochemical Considerations

  • Z/E Isomerization: The Z-configuration in the target compound and analogs (e.g., 2Z, 3Z) stabilizes planar conformations, facilitating DNA intercalation. E-isomers (e.g., 2E, 3E) exhibit reduced activity due to steric clashes .
  • Solubility and Bioavailability: Hydrophilic groups (e.g., morpholino in derivatives) improve aqueous solubility but may reduce membrane permeability compared to -CF₃ or chloro substituents .

Preparation Methods

Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

The preparation of 2-nitro-4-(trifluoromethyl)aniline serves as a critical intermediate. This step involves regioselective nitration of 4-(trifluoromethyl)aniline, a process requiring precise control to avoid positional isomerism.

Nitration Methodology

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures. In a representative procedure, 4-(trifluoromethyl)aniline is dissolved in sulfuric acid at 0–5°C, followed by gradual addition of fuming HNO₃. The reaction mixture is stirred for 4–6 hours, maintaining temperatures below 10°C to favor para-to-ortho nitration. The crude product is quenched in ice water, neutralized with sodium bicarbonate, and extracted with dichloromethane. Yield ranges from 65% to 78%, with purity confirmed via HPLC.

Key Challenges
  • Regioselectivity : Competing meta-nitration can occur if temperatures exceed 15°C, necessitating strict thermal control.
  • Byproduct Formation : Isomeric impurities (e.g., 3-nitro derivatives) are removed via recrystallization from ethanol-water mixtures.

Preparation of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

Conversion of the nitroaniline intermediate to its hydrazine derivative is achieved through diazotization followed by reduction.

Diazotization and Reduction

2-Nitro-4-(trifluoromethyl)aniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. Subsequent reduction with stannous chloride (SnCl₂) in HCl yields the corresponding phenylhydrazine. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), with the product isolated by filtration and washed with cold ether. Typical yields are 70–85%.

Reaction Conditions
  • Solvent : Aqueous HCl (1M)
  • Temperature : 0–5°C (diazotization); 25°C (reduction)
  • Stoichiometry : 1:1.2 molar ratio of aniline to SnCl₂

Synthesis of Indolin-2-one

Indolin-2-one, the carbonyl precursor for hydrazone formation, is synthesized via reduction of isatin (indole-2,3-dione).

Catalytic Hydrogenation

Isatin is dissolved in ethanol and subjected to hydrogen gas (H₂) at 3 atm in the presence of 10% palladium on carbon (Pd/C). The reaction proceeds for 6–8 hours at 50°C, yielding indolin-2-one with >90% purity. Alternative methods include sodium borohydride (NaBH₄) reduction, though catalytic hydrogenation is preferred for scalability.

Condensation to Form (Z)-3-(2-(2-Nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one

The final step involves condensation of indolin-2-one with 2-nitro-4-(trifluoromethyl)phenylhydrazine under acidic conditions.

Hydrazone Formation

Equimolar amounts of indolin-2-one and phenylhydrazine are refluxed in 2-propanol with glacial acetic acid (5 mol%) for 12–16 hours. The reaction progress is tracked by TLC, and the product is precipitated upon cooling. Recrystallization from ethanol affords the Z-isomer as yellow crystals (yield: 82–89%).

Stereochemical Control

The Z-configuration is favored due to intramolecular hydrogen bonding between the indolin-2-one carbonyl and hydrazine NH groups, as confirmed by X-ray crystallography in analogous compounds.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
2-Propanol Acetic acid 80 89
Ethanol HCl 70 75
DMF None 100 68

Data adapted from highlight 2-propanol and acetic acid as optimal for maximizing yield and stereoselectivity.

Temperature and Time Dependence

  • 80°C : Yields plateau after 12 hours (89%).
  • Lower temperatures (50°C) : Incomplete reaction after 24 hours (yield: 45%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 6.97 (d, J = 7.6 Hz, 1H, Ar-H).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Q & A

Q. Table 1. Key Synthetic Parameters for Z-Isomer Optimization

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°C↑ Yield by 20%
SolventEthanol/Acetic Acid↑ Purity
Catalystp-TSA (5 mol%)↓ Byproducts

Q. Table 2. Computational Tools for Binding Studies

SoftwareApplicationAdvantagesReference
AutoDock VinaHigh-throughput dockingSpeed, multithreading
AutoDock4Flexible receptor dockingSidechain optimization
GROMACSMolecular dynamicsStability simulations

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